molecular formula C4H4NNaO3S2 B13163550 Sodium 2-methoxy-1,3-thiazole-5-sulfinate

Sodium 2-methoxy-1,3-thiazole-5-sulfinate

Cat. No.: B13163550
M. Wt: 201.2 g/mol
InChI Key: YBRJTKJRKGDUFQ-UHFFFAOYSA-M
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Description

Sodium 2-methoxy-1,3-thiazole-5-sulfinate is a chemical compound with the molecular formula C₄H₄NNaO₃S₂ It is known for its unique structural features, which include a thiazole ring substituted with a methoxy group and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-1,3-thiazole-5-sulfinate typically involves the reaction of 2-methoxy-1,3-thiazole with a suitable sulfinate source under controlled conditions. The reaction is often carried out in an aqueous medium with the presence of a base to facilitate the formation of the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxy-1,3-thiazole-5-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different oxidation states.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions include sulfonate derivatives, reduced thiazole compounds, and substituted thiazole derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Sodium 2-methoxy-1,3-thiazole-5-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium 2-methoxy-1,3-thiazole-5-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Methoxy-1,3-thiazole: A related compound with similar structural features but lacking the sulfinate group.

    Sodium 2-methoxy-1,3-thiazole-5-sulfonate: An oxidized form of the compound with a sulfonate group instead of a sulfinate group.

Uniqueness: Sodium 2-methoxy-1,3-thiazole-5-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfinate group makes it a versatile intermediate in various chemical reactions, distinguishing it from other thiazole derivatives.

Biological Activity

Sodium 2-methoxy-1,3-thiazole-5-sulfinate is a sulfinic acid salt derived from the thiazole ring, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a five-membered heterocyclic thiazole ring containing both nitrogen and sulfur atoms. The sulfinate group (-SO₂Na) enhances its reactivity and biological significance compared to other thiazole derivatives. This unique structure allows for various interactions with biological molecules, influencing cellular processes.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The presence of the thiazole moiety has been linked to these effects, as compounds containing this structure often interact with microbial enzymes and cell membranes.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anti-inflammatory Effects

This compound has also shown potential anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study: Anti-inflammatory Activity

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Anticancer Properties

The compound's interaction with DNA topoisomerase II has been studied for its anticancer potential. It has been observed that this compound can induce DNA strand breaks and cell cycle arrest in cancer cells.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)15.0

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Modulation : The compound interacts with various enzymes, influencing their activity. For example, it has been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells .
  • Cell Signaling Pathways : It can modulate cell signaling pathways related to inflammation and apoptosis, impacting gene expression and cellular metabolism .
  • Membrane Interaction : The compound may alter membrane permeability and transport processes, affecting cellular uptake of nutrients and drugs .

Properties

Molecular Formula

C4H4NNaO3S2

Molecular Weight

201.2 g/mol

IUPAC Name

sodium;2-methoxy-1,3-thiazole-5-sulfinate

InChI

InChI=1S/C4H5NO3S2.Na/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1

InChI Key

YBRJTKJRKGDUFQ-UHFFFAOYSA-M

Canonical SMILES

COC1=NC=C(S1)S(=O)[O-].[Na+]

Origin of Product

United States

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